molecular formula C7H8BF4NO2 B13757684 2-Pyridin-1-ium-1-ylacetic acid;tetrafluoroborate

2-Pyridin-1-ium-1-ylacetic acid;tetrafluoroborate

Cat. No.: B13757684
M. Wt: 224.95 g/mol
InChI Key: DCYJBXZBNRJSSL-UHFFFAOYSA-O
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Description

2-Pyridin-1-ium-1-ylacetic acid;tetrafluoroborate is a compound that belongs to the class of pyridinium salts. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The tetrafluoroborate anion is often used in these salts due to its stability and non-coordinating nature, making it an ideal counterion in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-1-ium-1-ylacetic acid;tetrafluoroborate typically involves the reaction of pyridine with an appropriate acetic acid derivative in the presence of a tetrafluoroborate source. One common method involves the use of boron trifluoride etherate as the tetrafluoroborate source . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the tetrafluoroborate anion.

Industrial Production Methods

Industrial production of pyridinium salts often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-1-ium-1-ylacetic acid;tetrafluoroborate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as halides, amines, and thiols. Reaction conditions often involve the use of polar solvents like acetonitrile or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide can yield a halopyridinium salt, while reaction with an amine can produce an aminopyridinium derivative .

Mechanism of Action

The mechanism of action of 2-Pyridin-1-ium-1-ylacetic acid;tetrafluoroborate involves its interaction with various molecular targets. The pyridinium ring can act as an electrophile, facilitating reactions with nucleophiles. The tetrafluoroborate anion, being non-coordinating, does not interfere with the reactivity of the pyridinium cation . This allows the compound to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridin-1-ium-1-ylacetic acid;tetrafluoroborate is unique due to its specific structure, which combines the reactivity of the pyridinium ring with the stability of the tetrafluoroborate anion. This combination makes it particularly useful in reactions requiring a stable yet reactive pyridinium salt .

Properties

Molecular Formula

C7H8BF4NO2

Molecular Weight

224.95 g/mol

IUPAC Name

2-pyridin-1-ium-1-ylacetic acid;tetrafluoroborate

InChI

InChI=1S/C7H7NO2.BF4/c9-7(10)6-8-4-2-1-3-5-8;2-1(3,4)5/h1-5H,6H2;/q;-1/p+1

InChI Key

DCYJBXZBNRJSSL-UHFFFAOYSA-O

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=[N+](C=C1)CC(=O)O

Origin of Product

United States

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